Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate
Description
Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate is an ethyl ester featuring a dec-2-enoate backbone with a tetrahydropyran-2-yl (oxan-2-yl) ether substituent at the 10th carbon (Figure 1). This compound combines a conjugated alkene (dec-2-enoate) with a sterically bulky, oxygen-rich tetrahydropyran group, which may influence its reactivity, solubility, and stability. Such structural motifs are common in prodrug design, polymer chemistry, and agrochemical intermediates, where ether linkages modulate hydrophilicity and degradation kinetics . While direct data on this compound are sparse, its synthesis likely involves etherification of a dec-2-enoate precursor with tetrahydropyran-2-ol under Mitsunobu or acid-catalyzed conditions, analogous to methods in and .
Properties
CAS No. |
90775-65-8 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 10-(oxan-2-yloxy)dec-2-enoate |
InChI |
InChI=1S/C17H30O4/c1-2-19-16(18)12-8-6-4-3-5-7-10-14-20-17-13-9-11-15-21-17/h8,12,17H,2-7,9-11,13-15H2,1H3 |
InChI Key |
LZXLEDKUYPPUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Commonly used solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxane ring with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Acetone, ethanol, and other polar solvents are commonly used.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways.
Receptor Binding: Binding to receptors to trigger or block signaling cascades.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
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